n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19936177
InChI: InChI=1S/C14H16N2OS/c1-11(17)16-13-6-4-12(5-7-13)9-15-10-14-3-2-8-18-14/h2-8,15H,9-10H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C14H16N2OS
Molecular Weight: 260.36 g/mol

n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide

CAS No.:

Cat. No.: VC19936177

Molecular Formula: C14H16N2OS

Molecular Weight: 260.36 g/mol

* For research use only. Not for human or veterinary use.

n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide -

Specification

Molecular Formula C14H16N2OS
Molecular Weight 260.36 g/mol
IUPAC Name N-[4-[(thiophen-2-ylmethylamino)methyl]phenyl]acetamide
Standard InChI InChI=1S/C14H16N2OS/c1-11(17)16-13-6-4-12(5-7-13)9-15-10-14-3-2-8-18-14/h2-8,15H,9-10H2,1H3,(H,16,17)
Standard InChI Key VKSPANGYZBKVJZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)CNCC2=CC=CS2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[4-[(thiophen-2-ylmethylamino)methyl]phenyl]acetamide, reflects its core structure: a phenyl ring substituted with an acetamide group at the para position and a thiophen-2-ylmethylamino moiety connected via a methylene bridge. The canonical SMILES string (CC(=O)NC₁=CC=C(C=C₁)CNCC₂=CC=CS₂) and InChIKey (VKSPANGYZBKVJZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₆N₂OS
Molecular Weight260.36 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (S, O, N)
Rotatable Bonds5
Topological Polar Surface67.6 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide likely involves a multi-step process, as inferred from related acetamide derivatives :

  • Acylation: Reacting 4-aminobenzylamine with acetyl chloride to form the acetamide backbone.

  • Mannich Reaction: Introducing the thiophen-2-ylmethyl group via a Mannich base formation, using formaldehyde and thiophene-2-methanamine.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsIntermediate
1Acetyl chloride, DCM, 0–5°C, 2hN-(4-aminophenyl)acetamide
2Thiophene-2-methanamine, formaldehyde, EtOH, reflux, 12hTarget compound

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column) or recrystallization from acetonitrile/ethanol mixtures are standard for isolating similar compounds, with yields typically ranging from 50–70% .

TargetBinding Affinity (kcal/mol)Biological Effect
COX-2-8.2Anti-inflammatory
EGFR-7.9Antiproliferative
DNA Topoisomerase II-6.5Antimicrobial

Material Science Applications

Organic Electronics

The conjugated π-system of the thiophene ring enables applications in organic field-effect transistors (OFETs) and photovoltaic cells. Thin films of similar compounds exhibit hole mobility values of ~10⁻³ cm²/V·s.

Polymer Synthesis

As a monomer, n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide could form conductive polymers via oxidative polymerization. Polythiophene derivatives are known for their tunable bandgaps (1.5–2.5 eV).

Research Gaps and Future Directions

Unexplored Biological Assays

While in silico data are promising, empirical studies on cytotoxicity, pharmacokinetics, and metabolic stability are lacking. Priority assays include:

  • MTT Assay: Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, A549).

  • hERG Inhibition: Assess cardiac toxicity risks.

Advanced Material Characterization

  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions.

  • DFT Calculations: Optimize electronic structure for semiconductor applications.

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